molecular formula C18H20N4O B2526726 N-(cyanomethyl)-N-ethyl-2-(pyrrolidin-1-yl)quinoline-3-carboxamide CAS No. 1808787-26-9

N-(cyanomethyl)-N-ethyl-2-(pyrrolidin-1-yl)quinoline-3-carboxamide

货号 B2526726
CAS 编号: 1808787-26-9
分子量: 308.385
InChI 键: XXLKCODRDAHDGJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(cyanomethyl)-N-ethyl-2-(pyrrolidin-1-yl)quinoline-3-carboxamide, also known as CEP-28122, is a small molecule inhibitor of the receptor tyrosine kinase, c-Met. This molecule has shown promising results in preclinical studies for the treatment of various types of cancer, including lung, breast, and liver cancer.

作用机制

N-(cyanomethyl)-N-ethyl-2-(pyrrolidin-1-yl)quinoline-3-carboxamide works by inhibiting the activity of the c-Met receptor tyrosine kinase. This receptor is overexpressed in many types of cancer cells and plays a key role in cancer cell proliferation, survival, and metastasis. By inhibiting the activity of c-Met, N-(cyanomethyl)-N-ethyl-2-(pyrrolidin-1-yl)quinoline-3-carboxamide can block these processes and induce cancer cell death.
Biochemical and physiological effects:
N-(cyanomethyl)-N-ethyl-2-(pyrrolidin-1-yl)quinoline-3-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It can inhibit cancer cell proliferation, induce cancer cell death, and block cancer cell migration and invasion. In addition, N-(cyanomethyl)-N-ethyl-2-(pyrrolidin-1-yl)quinoline-3-carboxamide has been shown to enhance the immune response to cancer cells and increase the sensitivity of cancer cells to other cancer treatments.

实验室实验的优点和局限性

One of the main advantages of N-(cyanomethyl)-N-ethyl-2-(pyrrolidin-1-yl)quinoline-3-carboxamide for lab experiments is its specificity for c-Met. This allows researchers to study the role of c-Met in cancer cell biology and develop new cancer treatments that target this receptor. However, one of the limitations of N-(cyanomethyl)-N-ethyl-2-(pyrrolidin-1-yl)quinoline-3-carboxamide is its relatively low potency compared to other c-Met inhibitors. This can make it more difficult to achieve the desired biological effects in lab experiments.

未来方向

There are several future directions for the study of N-(cyanomethyl)-N-ethyl-2-(pyrrolidin-1-yl)quinoline-3-carboxamide. One area of research is the development of more potent c-Met inhibitors that can achieve greater biological effects in cancer cells. Another area of research is the identification of biomarkers that can predict which patients will respond best to N-(cyanomethyl)-N-ethyl-2-(pyrrolidin-1-yl)quinoline-3-carboxamide treatment. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-(cyanomethyl)-N-ethyl-2-(pyrrolidin-1-yl)quinoline-3-carboxamide in humans.

合成方法

N-(cyanomethyl)-N-ethyl-2-(pyrrolidin-1-yl)quinoline-3-carboxamide can be synthesized using a multi-step process that involves the reaction of various organic compounds. The first step involves the reaction of 2-chloroquinoline-3-carboxylic acid with ethylamine to form 2-ethylaminoquinoline-3-carboxylic acid. This compound is then reacted with pyrrolidine to form 2-ethylamino-3-(pyrrolidin-1-yl)quinoline. The final step involves the reaction of this compound with cyanomethyl chloride to form N-(cyanomethyl)-N-ethyl-2-(pyrrolidin-1-yl)quinoline-3-carboxamide.

科学研究应用

N-(cyanomethyl)-N-ethyl-2-(pyrrolidin-1-yl)quinoline-3-carboxamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth and metastasis of various types of cancer cells, including lung, breast, and liver cancer cells. In addition, N-(cyanomethyl)-N-ethyl-2-(pyrrolidin-1-yl)quinoline-3-carboxamide has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

属性

IUPAC Name

N-(cyanomethyl)-N-ethyl-2-pyrrolidin-1-ylquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-2-21(12-9-19)18(23)15-13-14-7-3-4-8-16(14)20-17(15)22-10-5-6-11-22/h3-4,7-8,13H,2,5-6,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLKCODRDAHDGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC#N)C(=O)C1=CC2=CC=CC=C2N=C1N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-N-ethyl-2-(pyrrolidin-1-yl)quinoline-3-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。